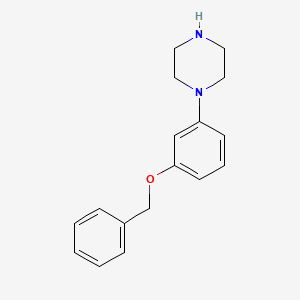

1-(3-(Benzyloxy)phenyl)piperazine

Vue d'ensemble

Description

1-(3-(Benzyloxy)phenyl)piperazine is a synthetic compound belonging to the piperazine family. It is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to a piperazine moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzyloxy)phenyl)piperazine typically involves the reaction of 3-(benzyloxy)aniline with piperazine. One common method includes the following steps:

Formation of 3-(benzyloxy)aniline: This can be achieved by reacting 3-nitroaniline with benzyl alcohol in the presence of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Coupling with Piperazine: The resulting 3-(benzyloxy)aniline is then reacted with piperazine in the presence of a suitable solvent like ethanol or methanol, under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The piperazine ring undergoes alkylation or arylation at nitrogen atoms due to their nucleophilic character. Key examples include:

Key Findings :

- N-Methylation with methyl iodide proceeds efficiently under mild conditions, avoiding isomerization byproducts .

- Reductive amination enables the introduction of diverse aryl groups via aldehyde intermediates .

Oxidation and Reduction Reactions

The benzyloxy group and piperazine ring participate in redox transformations:

Key Findings :

- Catalytic hydrogenation selectively removes the benzyl group without affecting the piperazine ring .

- Oxidation of the benzyloxy group yields hydroxyl derivatives, enhancing water solubility .

Coordination Chemistry

The compound forms complexes with transition metals via nitrogen lone pairs:

| Ligand Structure | Metal Salt | Application | Reference |

|---|---|---|---|

| Piperazine N-coordination | Mn(II), Pd(II) | Catalysis in cross-coupling reactions | |

| Benzyloxy O-coordination | Ru(II), Pt(II) | Anticancer or antimicrobial agents |

Key Findings :

Biological Activity Through Chemical Modifications

Derivatives of 1-(3-(Benzyloxy)phenyl)piperazine show diverse pharmacological effects:

Key Findings :

- Carbamate derivatives modulate endocannabinoid levels, showing promise for neurological disorders .

- Chalcone hybrids inhibit MAO-B, a target in Parkinson’s disease .

Comparative Reactivity with Analogues

The benzyloxy group enhances reactivity compared to other substituents:

| Compound | Substituent | Reactivity Trend |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine | Chlorine | Lower nucleophilicity; reduced alkylation rates |

| 1-(4-Benzyloxyphenyl)piperazine | Para-benzyloxy | Higher solubility; improved catalytic activity |

Applications De Recherche Scientifique

Pharmacological Applications

-

Neuropharmacology

- Mechanism of Action : The piperazine structure is known for its interaction with various neurotransmitter receptors, including serotonin receptors. Compounds with similar structures have shown potential as anxiolytics and antidepressants.

- Case Study : A study demonstrated that derivatives of piperazine significantly increased serotonin levels in animal models, suggesting potential applications in treating anxiety disorders.

-

Antimicrobial Activity

- Mechanism of Action : The hydrophobic nature of the benzyloxy substituent enhances the compound's ability to penetrate bacterial membranes, leading to antimicrobial effects.

- Case Study : In vitro assays indicated that 1-(3-(Benzyloxy)phenyl)piperazine exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.

-

Anti-inflammatory Effects

- Mechanism of Action : Compounds in this class have been explored for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.

- Case Study : Animal models treated with similar piperazine derivatives showed reduced levels of inflammatory markers, supporting their use as anti-inflammatory agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Neuropharmacological | Increased serotonin levels | |

| Antimicrobial | Activity against Staphylococcus aureus, E. coli | |

| Anti-inflammatory | Reduced inflammatory markers |

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 1-2 | Disruption of cell membrane integrity |

| Escherichia coli | 2-4 | Inhibition of essential enzymes |

Mécanisme D'action

1-(3-(Benzyloxy)phenyl)piperazine can be compared with other similar compounds, such as:

1-(3-chlorophenyl)piperazine (mCPP): This compound is widely used in research and has similar structural features but differs in its pharmacological profile.

1-(3-trifluoromethyl-phenyl)piperazine (TFMPP): Another similar compound, often used in combination with benzylpiperazine (BZP), with distinct biological properties.

Uniqueness: this compound stands out due to its unique benzyloxy group, which imparts specific chemical and biological properties, making it a valuable compound for various applications .

Comparaison Avec Des Composés Similaires

- 1-(3-chlorophenyl)piperazine (mCPP)

- 1-(3-trifluoromethyl-phenyl)piperazine (TFMPP)

- Benzylpiperazine (BZP)

Activité Biologique

1-(3-(Benzyloxy)phenyl)piperazine, also known as 1-[3-(benzyloxy)phenyl]piperazine dihydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzyloxy group on the phenyl moiety. This structure is significant as it influences the compound's interaction with various biological targets. The presence of the benzyloxy group enhances lipophilicity, potentially improving its ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). Research indicates that this compound may function as an agonist or antagonist at specific receptor sites, modulating neurotransmitter activity and influencing physiological responses.

Key Mechanisms:

- Receptor Interaction : The compound is known to interact with serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and anxiety.

- Monoamine Oxidase Inhibition : Studies have shown that derivatives of piperazine can inhibit monoamine oxidases (MAOs), particularly MAO-B, which is involved in the metabolism of neurotransmitters like dopamine and serotonin .

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to this compound exhibit antidepressant and anxiolytic effects. For instance, studies involving piperazine derivatives have demonstrated their potential in alleviating symptoms of anxiety and depression by enhancing serotonergic transmission .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. Specific studies have reported that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, modifications on the piperazine ring have been associated with enhanced anti-tumor activity, suggesting a promising avenue for therapeutic development .

Case Studies

- In vitro Studies : In vitro studies using HepaRG cells have shown that certain piperazine derivatives can induce cytotoxic effects. The assessment of cell viability revealed significant toxicity at higher concentrations, indicating a need for further investigation into the safety profiles of these compounds .

- Monoamine Oxidase Inhibition : A study evaluating benzyloxy-substituted chalcones found that compounds with similar structures to this compound effectively inhibited MAO-B with IC50 values as low as 0.067 μM, showcasing their potential as therapeutic agents for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| 1-Benzylpiperazine | Stimulant properties | N/A | Commonly used in CNS research |

| 1-(3-Chlorophenyl)piperazine | Antidepressant | N/A | Studied for anxiolytic effects |

| 1-(3-Trifluoromethylphenyl)piperazine | Hepatotoxicity | EC50 = 0.14 | Shows significant toxicity in combinations |

| This compound | Antidepressant, anticancer | N/A | Potential MAO-B inhibitor |

Propriétés

IUPAC Name |

1-(3-phenylmethoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-2-5-15(6-3-1)14-20-17-8-4-7-16(13-17)19-11-9-18-10-12-19/h1-8,13,18H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIXVHNMFIDGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572245 | |

| Record name | 1-[3-(Benzyloxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756751-75-4 | |

| Record name | 1-[3-(Benzyloxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.